molecular formula C12H18N2O3 B1291983 (5-AMINO-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER CAS No. 312300-45-1

(5-AMINO-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER

Cat. No.: B1291983
CAS No.: 312300-45-1
M. Wt: 238.28 g/mol
InChI Key: AVVCSVAHHQOYFE-UHFFFAOYSA-N
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Description

(5-Amino-2-methoxy-phenyl)-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a carbamic acid ester. Its molecular formula is C12H18N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-methoxy-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 5-amino-2-methoxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

  • Dissolve 5-amino-2-methoxybenzoic acid in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity. The product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-methoxy-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

(5-Amino-2-methoxy-phenyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Amino-2-methoxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. The methoxy group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-2-methoxy-phenyl)-carbamic acid methyl ester
  • (5-Amino-2-methoxy-phenyl)-carbamic acid ethyl ester
  • (5-Amino-2-methoxy-phenyl)-carbamic acid isopropyl ester

Uniqueness

(5-Amino-2-methoxy-phenyl)-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

tert-butyl N-(5-amino-2-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVCSVAHHQOYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625048
Record name tert-Butyl (5-amino-2-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312300-45-1
Record name 1,1-Dimethylethyl N-(5-amino-2-methoxyphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312300-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (5-amino-2-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-amino-2-methoxyphenyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of Example 28A in 1:1 THF:methanol (40 mL) was treated with 10% palladium on carbon (800 mg), stirred under hydrogen (1 atm) for one hour, filtered through diatomaceous earth (Celite®), and concentrated to provide the desired product.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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800 mg
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40 mL
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Synthesis routes and methods II

Procedure details

A solution of 1,1-dimethylethyl [2-(methyloxy)-5-nitrophenyl]carbamate (6 g, 22 mmol) in absolute ethanol (150 mL) was hydrogenated with 10% Pd/C (˜1.00 g, Lancaster) at 50 psi overnight. The catalyst was removed by vacuum filtration through a celite pad, rinsed with methanol, and filtrate was concentrated under reduced pressure to provide 1,1-dimethylethyl [5-amino-2-(methyloxy)phenyl]carbamate (4.8 g, 90%) as a tan solid. ESIMS (M+H)+=239.
Quantity
6 g
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reactant
Reaction Step One
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150 mL
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1 g
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